2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate
Description
2-[4-(Acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is a triazine-based compound featuring a 1,3,5-triazine core substituted with an acetylamino group at position 4, a methyl group at position 6, and a phenyl acetate moiety at position 2. The triazine ring, a six-membered heterocycle with three nitrogen atoms, provides a rigid scaffold that influences electronic properties and molecular interactions. The phenyl acetate substituent introduces ester functionality, which may affect solubility and metabolic pathways.
Properties
IUPAC Name |
[2-(4-acetamido-6-methyl-1,3,5-triazin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-15-13(18-14(16-8)17-9(2)19)11-6-4-5-7-12(11)21-10(3)20/h4-7H,1-3H3,(H,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKQRYWFTWRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC(=O)C)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-65-4 | |
| Record name | ACETIC ACID 2-(4-ACETYLAMINO-6-METHYL-(1,3,5)TRIAZIN-2-YL)-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate typically involves multiple steps. One common method includes the initial formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the acetylamino group via acetylation. The final step involves the esterification of the phenyl group with acetic acid to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The acetylamino and phenyl acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The triazine ring provides structural stability, while the phenyl acetate moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate and analogous triazine derivatives:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility Halogen vs. Methyl/Acetylamino: Fluorine in SNAP-7941 and FE@SNAP increases lipophilicity and metabolic stability compared to the target compound’s methyl group . The acetylamino group in the target compound may enhance water solubility via hydrogen bonding relative to nonpolar substituents like cyclohexylmethyl in Compound 4 . Ester vs. Sulfonylurea: The phenyl acetate group in the target compound differs from the sulfonylurea moiety in metsulfuron methyl, which is critical for herbicidal activity via acetolactate synthase inhibition .
Synthetic Pathways
- The target compound’s synthesis likely involves nucleophilic substitution on a preformed triazine ring, as seen in (e.g., amination of intermediate 2 with (4-fluorophenyl)methanamine) . By contrast, SNAP-7941 derivatives require multi-step coupling of pyrimidinecarboxylate and piperidinyl groups .
Biological and Functional Applications Pharmaceutical vs. In contrast, metsulfuron methyl’s sulfonylurea group targets plant enzymes . Materials Science: Triazines like PTZ-TRZ with extended aromatic systems (e.g., phenothiazine) exhibit thermally activated delayed fluorescence (TADF) in OLEDs, a property unlikely in the target compound due to its simpler substituents .
Comparative Data Table: Physical and Chemical Properties
Biological Activity
2-[4-(Acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate, also known as CID 853427, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, triazine derivatives have shown effectiveness against various bacterial strains. In vitro assays revealed that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Research has pointed towards the potential anticancer properties of triazine derivatives. A study demonstrated that analogs of this compound could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. Specifically, compounds with similar structures were found to exhibit IC50 values in the micromolar range against human cancer cell lines.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. A study focused on acetylcholinesterase (AChE) inhibition found that related compounds could enhance cholinergic signaling, which is crucial in conditions like Alzheimer’s disease. The ability to inhibit AChE suggests potential therapeutic applications in neurodegenerative disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps including the formation of the triazine ring followed by acetylation. The structure-activity relationship indicates that modifications to the triazine moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Enhances antimicrobial activity |
| Acetylamino substitution | Increases AChE inhibitory potency |
Case Study 1: Antimicrobial Evaluation
In a controlled study, derivatives of triazine were tested against a panel of bacteria. The results indicated that modifications at the phenyl ring improved efficacy against gram-positive bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Case Study 2: Neuroprotective Assessment
A series of in vitro assays were conducted to evaluate the neuroprotective capabilities of related compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives significantly reduced cell death and oxidative damage markers compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
